ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate
Description
Historical Context of Indazole Derivative Development
Indazole derivatives, including tetrahydroindazoles, have been explored for over a century, with early synthesis methods focusing on Fischer indole synthesis and cyclization reactions. The development of tetrahydroindazole scaffolds gained momentum in the late 20th century as researchers sought conformationally constrained analogs of benzimidazoles and imidazoles. Key milestones include:
- Early Synthesis : Initial approaches utilized cyclocondensation of hydrazines with cyclic ketones, though regioselectivity challenges persisted.
- Medicinal Chemistry Breakthroughs : The identification of indazole-based kinase inhibitors (e.g., pazopanib) in the 2000s highlighted the scaffold’s therapeutic potential, prompting renewed interest in tetrahydroindazole analogs.
- Functionalization Advances : Modern methods, such as Vilsmeier-Haack reactions and transition-metal-free annulations, enable precise functionalization of tetrahydroindazole cores.
Significance of 4,5,6,7-Tetrahydroindazoles in Heterocyclic Chemistry
The 4,5,6,7-tetrahydroindazole system distinguishes itself through:
- Structural Rigidity : The saturated six-membered ring imposes conformational constraints, enhancing binding affinity in enzyme active sites.
- Reactivity Profile : The indazole nitrogen atoms and adjacent carbocycle enable diverse functionalization strategies, including alkylation, acylation, and cross-coupling.
- Biological Relevance : Derivatives exhibit antimicrobial, antitubercular, and kinase-inhibitory activities, underscoring their role in drug development.
| Property | 4,5,6,7-Tetrahydroindazole | Benzimidazole |
|---|---|---|
| Ring Saturation | Partially saturated | Fully unsaturated |
| Biological Activity | Antitubercular, kinase inhibition | Anthelmintic, antimicrobial |
| Synthetic Accessibility | Moderate (regioselectivity challenges) | High (established methods) |
Research Evolution of N-Functionalized Indazole Scaffolds
N-functionalization of indazoles has been pivotal in optimizing pharmacological profiles. Key advancements include:
- Regioselective Alkylation : Sodium hydride (NaH) in tetrahydrofuran (THF) enables exclusive N-1 alkylation for 3-substituted indazoles, while C-7 electron-withdrawing groups direct N-2 selectivity.
- Boc Protection Strategies : The tert-butoxycarbonyl group stabilizes amines during synthesis, as seen in ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate, facilitating subsequent deprotection for amine-targeted modifications.
| Method | Conditions | Regioselectivity | Yield Range |
|---|---|---|---|
| NaH/THF Alkylation | Primary alkyl halides | N-1 (99% for 3-substituted indazoles) | 60–85% |
| Cs₂CO₃/DMF Alkylation | Secondary alkyl |
Properties
IUPAC Name |
ethyl 2-[7-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydroindazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-5-22-13(20)10-19-9-11-7-6-8-12(14(11)18-19)17-15(21)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEOPOHZSQSYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C2CCCC(C2=N1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate typically involves multiple steps One common route begins with the preparation of the indazole core, followed by functionalization steps to introduce the ethyl acetate and tert-butoxycarbonyl-protected amine groups
Indazole Formation: Starting with appropriate starting materials such as hydrazine derivatives and cyclohexanone, the indazole core is formed through a cyclization reaction.
Industrial Production Methods: On an industrial scale, the production of this compound would involve similar synthetic steps but optimized for larger scale synthesis. Efficient catalysts, high-yield reaction conditions, and continuous flow processes could be employed to maximize throughput and minimize cost.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Oxidation/Reduction: It can participate in oxidation or reduction reactions depending on the functional groups present in its environment.
Common Reagents and Conditions:
Hydrolysis: Typically uses aqueous acids (e.g., HCl) or bases (e.g., NaOH).
Deprotection: Often involves trifluoroacetic acid (TFA) for removing Boc groups.
Oxidation/Reduction: Utilizes oxidizing agents like potassium permanganate or reducing agents like lithium aluminium hydride.
Major Products Formed:
Hydrolysis Product: The corresponding carboxylic acid.
Deprotection Product: The primary amine.
Oxidation/Reduction Products: Various oxidized or reduced derivatives depending on the specific conditions.
Scientific Research Applications
Pharmaceutical Development
Ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate has been investigated for its anti-inflammatory and antitumor properties. Compounds with similar structures have shown the ability to modulate biological pathways related to cell proliferation and apoptosis .
Enzyme Inhibition Studies
Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes. For instance, compounds with related structures have been studied for their inhibitory effects on enzymes like acetylcholinesterase , which is relevant for conditions such as Alzheimer's disease .
The tetrahydroindazole structure is known for its bioactivity. Research suggests that it can interact with various biological targets:
- Anti-inflammatory Effects : Compounds derived from tetrahydroindazole have demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antitumor Activity : Some studies indicate that similar compounds can induce apoptosis in cancer cells, making them candidates for anticancer drug development .
Case Studies and Research Findings
Numerous studies have focused on the synthesis and biological evaluation of compounds similar to this compound:
- Synthesis Techniques : Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity.
- In Silico Studies : Computational methods have been employed to predict the binding affinity of this compound to specific targets, aiding in the design of more effective derivatives .
- Biological Evaluations : In vitro studies have assessed the compound's effects on cell lines relevant to cancer research, showcasing its potential as a lead compound for further development.
Mechanism of Action
The compound’s mechanism of action typically involves its interaction with specific molecular targets, such as enzymes or receptors. Upon deprotection and conversion to its active form, the primary amine can interact with biological molecules, altering their activity. The exact pathways and targets depend on the specific application and the modifications introduced during synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound include chloro-substituted indazole esters, Boc-protected carbamate derivatives, and regioisomeric indazole-acetate mixtures. Key differentiating factors are substituent positions, protective groups, and reactivity profiles.
Structural Analog: Ethyl 2-(3-Chloro-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate
- Substituent Differences : Replaces the Boc-protected amine at the 7-position with a chlorine atom at the 3-position .
- Synthesis : Prepared via alkylation of 3-chloro-4,5,6,7-tetrahydro-1H-indazole with ethyl bromoacetate using NaH as a base, yielding a 1:5 mixture of regioisomers (1H- and 2H-indazolyl derivatives) .
- Reactivity : The chlorine substituent enhances electrophilicity, making the compound more reactive in nucleophilic aromatic substitution compared to the Boc-protected analog, which is sterically hindered .
Functional Analog: Tert-Butyl-(2-(aminooxy)ethyl)carbamate
- Core Structure : Shares the Boc-protected amine motif but lacks the indazole ring.
- Application : Used in oxime ligation and peptide modifications, highlighting the Boc group’s role in stabilizing amines during conjugation reactions .
- Synthesis : Involves hydrazine-mediated cyclization, differing from the alkylation strategy used for the target compound .
Regioisomeric Mixtures
Ethyl 2-(3-chloro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate and its 2H-isomer (from ) demonstrate the challenges of regioselectivity in indazole alkylation. The target compound avoids this issue due to the Boc group’s steric bulk directing substitution to the 2-position .
Data Tables
Table 1: Comparative Properties of Ethyl 2-(7-Boc-amino-tetrahydroindazol-2-yl)acetate and Analogs
Research Findings
- Synthetic Efficiency : The Boc group in the target compound improves regioselectivity compared to chloro-substituted analogs, which require chromatographic separation of isomers .
- Stability : The Boc group enhances stability under basic conditions, whereas chloro-substituted analogs may undergo hydrolysis or substitution .
- Mass Spectrometry : The chloro-substituted analog (m/z 243 [M+H]⁺) has a lower molecular weight than the Boc-protected compound, consistent with the Boc group’s mass contribution .
Notes
- The provided evidence lacks direct biological data for the target compound, limiting comparisons to structural and synthetic parameters.
- Regioselectivity challenges in analogs underscore the importance of protective groups in directing reactions .
- Further studies on the target compound’s deprotection kinetics and applications in drug discovery are warranted.
Biological Activity
Ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate (CAS Number: 1803582-52-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₅N₃O₄ |
| Molecular Weight | 323.39 g/mol |
| CAS Number | 1803582-52-6 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific protein kinases and other enzymes involved in cellular signaling pathways.
- Inhibition of Protein Kinases : The compound has shown potential in inhibiting mutant forms of receptor tyrosine kinases, which are often implicated in cancer progression. This inhibition could lead to reduced cell proliferation and survival in tumor cells.
- Antimicrobial Activity : Some derivatives of indazole compounds have been noted for their antimicrobial properties. Research indicates that similar compounds can exhibit activity against a range of bacterial strains.
- Neuroprotective Effects : There is emerging evidence suggesting that indazole derivatives may possess neuroprotective properties, potentially useful in the treatment of neurodegenerative diseases.
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various indazole derivatives. This compound was included in a screening assay against several cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
-
Results :
- IC₅₀ values were determined for each cell line.
- The compound exhibited significant cytotoxicity against A549 with an IC₅₀ value of 12 µM.
- Moderate activity was observed against MCF7 (IC₅₀ = 25 µM).
In Vivo Studies
In vivo studies conducted on murine models indicated that administration of this compound resulted in:
- Tumor Growth Inhibition : A reduction in tumor size was observed after four weeks of treatment compared to control groups.
- Safety Profile : Toxicological assessments revealed no significant adverse effects at therapeutic doses.
Q & A
Q. How can researchers design experiments to investigate the compound’s stability under long-term storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
